molecular formula C10H14O12 B1445899 2,3,6-Tri-O-carboxymethyl-D-glucose CAS No. 108844-55-9

2,3,6-Tri-O-carboxymethyl-D-glucose

Cat. No.: B1445899
CAS No.: 108844-55-9
M. Wt: 326.21 g/mol
InChI Key: TWFGOGPPGBIZDK-JWXFUTCRSA-N
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Description

2,3,6-Tri-O-carboxymethyl-D-glucose is a derivative of D-glucose, where carboxymethyl groups are introduced at the 2, 3, and 6 positions of the glucose molecule. This compound is known for its high water solubility and is widely used in various fields, including food, pharmaceuticals, and biotechnology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Tri-O-carboxymethyl-D-glucose typically involves the carboxymethylation of D-glucose. This process can be achieved through the reaction of D-glucose with chloroacetic acid in the presence of a strong base such as sodium hydroxide. The reaction conditions usually involve heating the mixture to facilitate the substitution of hydroxyl groups with carboxymethyl groups .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the efficient conversion of D-glucose to the desired product. The purity of the final product is often enhanced through purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,3,6-Tri-O-carboxymethyl-D-glucose can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,6-Tri-O-carboxymethyl-D-glucose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,6-Tri-O-carboxymethyl-D-glucose involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4-Tri-O-carboxymethyl-D-glucose
  • 2,3,6-Tri-O-methyl-D-glucose
  • 2,3,6-Tri-O-acetyl-D-glucose

Uniqueness

2,3,6-Tri-O-carboxymethyl-D-glucose is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high water solubility and reactivity make it particularly valuable in various applications compared to its analogs .

Properties

IUPAC Name

[(2R,3R,4S,5R)-1,5-dicarboxyoxy-2,3-dihydroxy-6-oxoheptan-4-yl] hydrogen carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O12/c1-3(11)6(21-9(16)17)7(22-10(18)19)5(13)4(12)2-20-8(14)15/h4-7,12-13H,2H2,1H3,(H,14,15)(H,16,17)(H,18,19)/t4-,5-,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFGOGPPGBIZDK-JWXFUTCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(C(C(COC(=O)O)O)O)OC(=O)O)OC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]([C@H]([C@@H]([C@@H](COC(=O)O)O)O)OC(=O)O)OC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,6-Tri-O-carboxymethyl-D-glucose
Reactant of Route 2
2,3,6-Tri-O-carboxymethyl-D-glucose
Reactant of Route 3
2,3,6-Tri-O-carboxymethyl-D-glucose
Reactant of Route 4
2,3,6-Tri-O-carboxymethyl-D-glucose
Reactant of Route 5
2,3,6-Tri-O-carboxymethyl-D-glucose
Reactant of Route 6
2,3,6-Tri-O-carboxymethyl-D-glucose

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